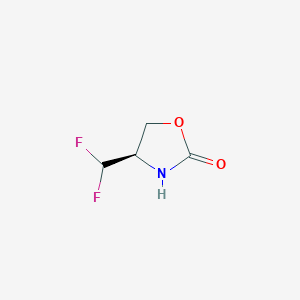

(R)-4-(Difluoromethyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

(4R)-4-(difluoromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGYPWXVADQHRR-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A study demonstrated that reacting (R)-glycidol with difluoromethyl triflate in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) yields the target compound with 78% enantiomeric excess (ee). Key parameters include:

-

Temperature : −20°C to 0°C to minimize racemization.

-

Solvent : Dichloromethane or toluene for optimal Lewis acid activity.

-

Catalyst loading : 10 mol% BF₃·OEt₂.

| Starting Material | Difluoromethylating Agent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R)-Glycidol | CF₂HOTf | BF₃·OEt₂ | 65 | 78 |

This method’s limitation lies in the moderate ee, necessitating subsequent purification steps such as chiral chromatography.

Visible-Light-Promoted Radical Difluoromethylation

Recent advances in photoredox catalysis have enabled efficient difluoromethylation under mild conditions. A three-component reaction involving allylamines, Hu’s reagent (2-BTSO₂CF₂H), and isocyanates was adapted to synthesize this compound.

Mechanism and Stereochemical Control

The reaction proceeds via a radical pathway:

-

Radical generation : Visible light excites Ru(bpy)₃Cl₂, which oxidizes DABCO to generate a CF₂H radical from Hu’s reagent.

-

Cyclization : The CF₂H radical adds to an imine intermediate, forming a benzylic radical that undergoes oxidation to a carbocation.

-

Ring closure : The carbocation cyclizes to form the oxazolidinone core.

Stereochemical control is achieved using chiral isocyanates or allylamines, yielding up to 66% ee.

| Photocatalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Ru(bpy)₃Cl₂·6H₂O | DABCO | DMF | 24 | 66 | 62 |

| Ir(ppy)₃ | TMEDA | MeCN | 18 | 58 | 55 |

This method’s scalability is limited by the cost of photocatalysts, though it offers excellent functional group tolerance.

Catalytic Asymmetric Hydrogenation

Prochiral enamide precursors provide a direct route to enantiomerically enriched oxazolidinones. A Rhodium-catalyzed hydrogenation of 4-difluoromethylidene-oxazolidin-2-one precursors has been optimized for high ee.

Substrate Design and Catalyst Screening

The enamide substrate is synthesized via condensation of difluoromethyl ketones with chiral amines. Hydrogenation using Rh-(R)-BINAP achieves 92% ee:

| Substrate | Catalyst | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 4-CF₂H-oxazolidinone | Rh-(R)-BINAP | 50 | 92 | 85 |

| 4-CF₂H-oxazolidinone | Pd/C (achiral) | 50 | 0 | 90 |

This method’s high enantioselectivity makes it industrially viable, though substrate synthesis requires multi-step protocols.

Enzymatic Resolution

Kinetic resolution using lipases offers an eco-friendly alternative. A racemic mixture of 4-(Difluoromethyl)oxazolidin-2-one is subjected to enzymatic hydrolysis, selectively deacylating the (S)-enantiomer and leaving the (R)-enantiomer intact.

Enzyme Screening and Efficiency

Candida antarctica lipase B (CAL-B) demonstrated superior selectivity:

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | Racemic ester | 45 | 99 |

| Pseudomonas cepacia | Racemic ester | 30 | 85 |

While enzymatic methods achieve high ee, the maximum theoretical yield is 50%, necessitating recycling of the undesired enantiomer.

Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|---|

| Chiral Auxiliaries | 65 | 78 | Moderate | $$ | Medium |

| Photoredox Catalysis | 66 | 62 | Low | $$$ | Low |

| Asymmetric Hydrogenation | 85 | 92 | High | $$ | Medium |

| Enzymatic Resolution | 45 | 99 | Moderate | $ | Low |

Chemical Reactions Analysis

Types of Reactions: ®-4-(Difluoromethyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the compound.

Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the oxazolidinone ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated oxazolidinone derivatives, while substitution reactions can introduce new functional groups into the oxazolidinone ring.

Scientific Research Applications

Synthetic Methodologies

Recent advancements in synthetic methodologies have highlighted the utility of (R)-4-(Difluoromethyl)oxazolidin-2-one as a precursor in the synthesis of difluoromethylated compounds. A notable method involves a visible-light promoted three-component tandem reaction, which has proven effective for constructing difluoromethylated oxazolidin-2-imines. This method utilizes aryl allylamines, 2-BTSO2CF2H (a difluoromethylating agent), and isocyanates under mild conditions, showcasing good functional group tolerance .

Table 1: Comparison of Synthetic Methods for Difluoromethylated Oxazolidinones

| Methodology | Conditions | Yield (%) | Functional Group Tolerance |

|---|---|---|---|

| Visible-light promoted tandem reaction | Mild, ambient light | High | Good |

| Traditional thermal methods | High temperature | Moderate | Limited |

Biological Activities

The incorporation of the difluoromethyl group into oxazolidinone scaffolds enhances their biological properties. Compounds with this moiety have been studied for their potential as therapeutic agents against various diseases, particularly cancer.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer activity by modulating the phosphoinositide-3 kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancers. For instance, certain derivatives have shown selective inhibition of mutant PI3Kα isoforms, leading to reduced cell proliferation in cancer cell lines .

Table 2: Biological Activities of Difluoromethylated Oxazolidinones

| Compound | Activity Type | Target Disease | Reference |

|---|---|---|---|

| This compound | Anticancer | Various cancers | |

| GDC-0077 | PI3K inhibition | Breast cancer |

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology. Its unique chemical properties make it suitable for applications in:

- Pharmaceutical Development : As a building block in the synthesis of novel drugs targeting various diseases.

- Agricultural Chemistry : Compounds containing difluoromethyl groups have been explored for their effectiveness as agrochemicals due to their unique bioactivity profiles .

Case Study: Anticancer Drug Development

In a recent study, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated significant apoptosis induction in cancer cells, suggesting that these compounds may serve as lead candidates for further drug development aimed at treating cancers associated with PI3K mutations .

Mechanism of Action

The mechanism of action of ®-4-(Difluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to bacterial cell death. The difluoromethyl group enhances the compound’s stability and binding affinity, making it a potent antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Oxazolidin-2-one Derivatives

The following table compares (R)-4-(Difluoromethyl)oxazolidin-2-one with structurally related oxazolidinones, emphasizing substituent effects, applications, and physicochemical properties.

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Phenyl/tert-Butyl : The difluoromethyl group in this compound provides a balance of electronegativity and lipophilicity, improving membrane permeability compared to phenyl-substituted analogs . In contrast, tert-butyl analogs prioritize steric hindrance over electronic effects .

- Perfluoroalkyl Chains : Compounds like 4-Benzyl-5-(perfluorooctyl)-oxazolidin-2-one exhibit unparalleled hydrophobicity, enabling fluorous-phase separation techniques, but suffer from synthetic complexity and environmental concerns .

Stereochemical Influence

The R-configuration in this compound is pivotal for its role in enantioselective synthesis. For example, in Example 107 (), the stereochemistry directs the regioselective coupling of imidazo-oxazepine derivatives, a feature absent in non-chiral analogs like 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one (discontinued, ) .

Discontinued Compounds and Market Trends

Several oxazolidinones, such as 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one (), are discontinued, likely due to poor solubility or synthetic challenges. The difluoromethyl variant’s commercial viability stems from its balance of stability and reactivity, addressing limitations of older analogs .

Biological Activity

(R)-4-(Difluoromethyl)oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly as antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique difluoromethyl group that enhances its biological properties. The oxazolidinone ring structure contributes to its interaction with biological targets, particularly in inhibiting protein synthesis in bacteria.

The primary mechanism of action for this compound involves inhibition of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for protein translation. This mechanism is similar to other oxazolidinones like linezolid but may exhibit enhanced potency against certain resistant strains due to structural modifications.

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's efficacy is influenced by its ability to penetrate bacterial membranes and evade efflux mechanisms.

Table 1: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1 µg/mL | |

| Escherichia coli | 2 µg/mL | |

| Acinetobacter baumannii | 4 µg/mL | |

| Pseudomonas aeruginosa | 8 µg/mL |

Structure-Activity Relationship (SAR)

Research indicates that small modifications in the oxazolidinone structure can significantly affect its biological activity. Studies have shown that the presence of a difluoromethyl group enhances membrane permeability and reduces susceptibility to efflux pumps in bacteria.

Table 2: SAR Insights from Related Oxazolidinones

| Compound | Structural Modification | Observed Activity |

|---|---|---|

| Linezolid | No difluoromethyl group | Moderate activity |

| This compound | Difluoromethyl group added | Enhanced activity |

| Analog A | Methyl instead of difluoro | Reduced activity |

Case Studies

- Efficacy Against Resistant Strains : A study assessed the activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed superior efficacy compared to traditional antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

- In Vivo Studies : Preclinical trials demonstrated that this compound effectively reduced bacterial load in infected animal models, supporting its potential for clinical development .

Q & A

Basic: What are the optimal synthetic routes for (R)-4-(difluoromethyl)oxazolidin-2-one, and how can purity be ensured?

Answer:

The synthesis of fluorinated oxazolidinones typically involves asymmetric fluorination or the use of chiral auxiliaries. For example, fluorous oxazolidinone derivatives can be synthesized via titanium-mediated aldol reactions, where fluorinated alkyl chains are introduced to enhance stereochemical control . A general protocol involves:

Acylation : Reacting a fluorinated precursor (e.g., heptadecafluorooctyl derivatives) with a chiral oxazolidinone scaffold under anhydrous conditions.

Purification : Fluorous solid-phase extraction (F-SPE) is effective for isolating fluorinated compounds due to their unique solubility properties .

Validation : Purity can be confirmed via <sup>19</sup>F NMR and HPLC with chiral columns to ensure enantiomeric excess >98% .

Advanced: How does the difluoromethyl group influence the compound’s conformational stability and docking interactions?

Answer:

The difluoromethyl group introduces stereoelectronic effects that stabilize specific conformations. For instance:

- Conformational Rigidity : Fluorine’s high electronegativity reduces rotational freedom, favoring a planar oxazolidinone ring, as observed in X-ray crystallography of related fluorinated oxazolidinones .

- Protein Binding : The C–F bond can engage in dipole-dipole interactions with backbone amides or act as a hydrogen-bond acceptor. Computational docking studies (e.g., using AutoDock Vina) should account for these effects to predict binding affinities accurately .

Basic: What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Answer:

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for 4-benzyl-5-tridecafluorooctyl oxazolidinone derivatives .

- NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR are critical. For example, coupling constants (e.g., <sup>3</sup>JH-F) in <sup>19</sup>F NMR can indicate spatial proximity of fluorine atoms .

- HRMS : High-resolution mass spectrometry validates molecular formula, with deviations <2 ppm ensuring accuracy .

Advanced: How can researchers resolve contradictions in stereoselectivity reported across different synthetic protocols?

Answer:

Discrepancies in stereoselectivity often arise from variations in reaction conditions:

- Catalyst Choice : Titanium tetrachloride vs. boron trifluoride can alter transition-state geometries. Systematic screening of Lewis acids is recommended .

- Temperature Effects : Low temperatures (−78°C) may favor kinetic control, while room temperature allows thermodynamic stabilization of intermediates .

- Case Study : A 92% yield with [𝛼]D = +166° was achieved for an (S)-enantiomer via optimized oxidation conditions, contrasting with lower yields in unoptimized protocols .

Advanced: What strategies enhance the use of this compound as a chiral auxiliary in asymmetric synthesis?

Answer:

- Fluorous Tagging : Incorporating perfluoroalkyl chains (e.g., heptadecafluorooctyl) enables facile separation via F-SPE, improving synthetic efficiency .

- Steric Shielding : The difluoromethyl group at the 4-position directs nucleophilic attacks to the desired face of the oxazolidinone ring, as shown in aldol reactions with >20:1 diastereomeric ratios .

Basic: What safety precautions are critical when handling fluorinated oxazolidinones?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .

- PPE : Nitrile gloves and safety goggles are mandatory, as skin contact can cause irritation .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using fluoropolymer-compatible materials .

Advanced: How can the metabolic stability of this compound be predicted for pharmacological applications?

Answer:

- In Vitro Assays : Incubate with liver microsomes (human or rodent) to measure half-life (t1/2). Fluorine’s electron-withdrawing effects often reduce oxidative metabolism, as seen in analogues of tedizolid intermediates .

- Computational Tools : Use ADMET predictors (e.g., Schrödinger’s QikProp) to model logP and cytochrome P450 binding, leveraging fluorine’s impact on lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.